Raloxifene hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Osteoporosis Prevention and Treatment:

- Mechanism of action: Raloxifene acts as an agonist on estrogen receptors in bone, stimulating bone formation and reducing bone resorption. This helps to prevent postmenopausal osteoporosis and increase bone mineral density (BMD). [Source: National Institutes of Health (NIH): ]

- Clinical evidence: Multiple large-scale trials have demonstrated the efficacy of raloxifene in increasing BMD and reducing fracture risk in postmenopausal women with osteoporosis. [Source: The Raloxifene Use for The Heart (RUTH) Study: ]

Breast Cancer Risk Reduction:

- Mechanism of action: Raloxifene exhibits anti-estrogenic effects in breast tissue, potentially inhibiting the growth of estrogen-dependent breast cancer cells. [Source: Rationale for using raloxifene to prevent both osteoporosis and breast cancer in postmenopausal women: ]

- Clinical evidence: Studies like the Multiple Outcomes of Raloxifene Evaluation (MORE) trial suggest that raloxifene can reduce the risk of invasive breast cancer in high-risk postmenopausal women. [Source: Skeletal effects of raloxifene after 8 years: results from the continuing outcomes relevant to Evista (CORE) study: ]

Cardiovascular Health:

- Mechanism of action: Raloxifene may have beneficial effects on cardiovascular health by improving lipid profiles, reducing inflammation, and improving endothelial function. [Source: Design and methods of the Raloxifene Use for The Heart (RUTH) study: ]

- Clinical evidence: While some studies suggest potential benefits, the RUTH trial did not find a significant reduction in cardiovascular events with raloxifene compared to placebo. Further research is needed in this area.

Other Potential Applications:

- Schizophrenia: Early research suggests that raloxifene might be beneficial in treating schizophrenia symptoms, but large-scale clinical trials are needed for confirmation. [Source: Raloxifene - StatPearls: ]

- Alzheimer's disease: Preliminary studies indicate potential neuroprotective effects of raloxifene in Alzheimer's disease, but further investigation is necessary.

Raloxifene hydrochloride is a selective estrogen receptor modulator, classified as a second-generation compound within the benzothiophene group. It is primarily utilized in the management and prevention of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer in women with osteoporosis or those at high risk for the disease. Raloxifene exhibits both estrogenic and antiestrogenic effects, acting as an estrogen agonist in bone and lipid metabolism while antagonizing estrogen receptors in breast and uterine tissues .

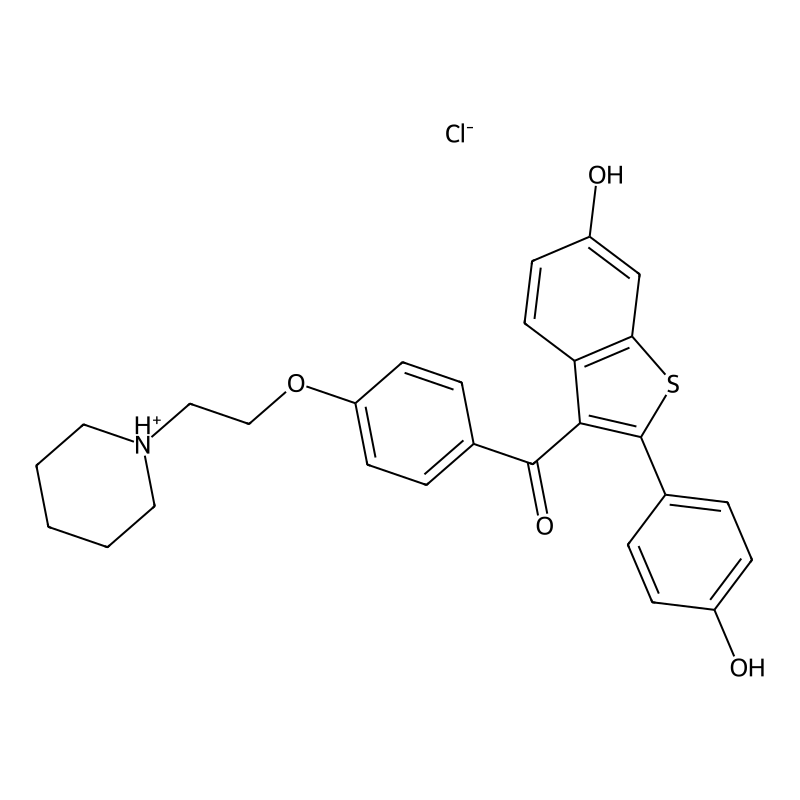

The chemical formula of Raloxifene hydrochloride is , with a molar mass of approximately 510.044 g/mol. Its IUPAC name is 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol hydrochloride .

Raloxifene's mechanism of action involves its selective binding to estrogen receptors. In bone tissue, it acts as an agonist, stimulating bone formation and inhibiting resorption (breakdown) by osteoclasts (bone-resorbing cells) []. In breast tissue, it acts as an antagonist, blocking the stimulatory effects of estrogen on breast cancer cell growth [].

Raloxifene undergoes extensive metabolism primarily through glucuronidation, resulting in several metabolites, including raloxifene-4'-glucuronide and raloxifene-6-glucuronide. This metabolic pathway does not involve the cytochrome P450 system, making it unique among many pharmaceuticals . The drug exhibits a low absolute bioavailability of about 2% due to significant first-pass metabolism, although its absorption rate is approximately 60% .

Raloxifene functions by binding to estrogen receptors, leading to tissue-specific effects. In bone tissue, it mimics estrogen's protective effects against osteoporosis by decreasing bone resorption and turnover. Conversely, it antagonizes estrogen's proliferative effects in breast and uterine tissues, thereby reducing the risk of estrogen-dependent cancers .

In addition to its skeletal benefits, Raloxifene positively influences lipid profiles by lowering total cholesterol and low-density lipoprotein cholesterol levels while having minimal effects on triglycerides and high-density lipoprotein cholesterol .

The synthesis of Raloxifene hydrochloride involves several key steps:

- Formation of Benzothiophene Derivative: The initial step typically involves synthesizing a benzothiophene core through cyclization reactions.

- Introduction of Functional Groups: Various functional groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions to create the desired hydroxyl and piperidine moieties.

- Hydrochloride Salt Formation: The final step includes converting the free base form into its hydrochloride salt for improved solubility and stability .

Raloxifene is primarily used for:

- Osteoporosis Management: It helps prevent bone loss in postmenopausal women.

- Breast Cancer Risk Reduction: It lowers the risk of invasive breast cancer in women at high risk.

- Cardiovascular Health: By improving lipid profiles, it may contribute to cardiovascular health .

Raloxifene exhibits several significant drug interactions:

- Synergistic Effects: There are reports of interactions with other selective estrogen receptor modulators like ospemifene, enhancing each other's effects.

- Inhibitory Interactions: Concomitant use with bile acid-binding resins (e.g., cholestyramine) can reduce the absorption of Raloxifene.

- Caution with Other Medications: Caution is advised when used alongside highly protein-bound drugs (e.g., diazepam), as Raloxifene may alter their binding dynamics .

Raloxifene shares similarities with other selective estrogen receptor modulators but has distinct characteristics that set it apart. Below are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| Tamoxifen | First-generation selective estrogen receptor modulator; acts as an agonist in the uterus. |

| Toremifene | Similar to Tamoxifen but with fewer side effects; used for breast cancer treatment. |

| Bazedoxifene | Newer SERM; shows promise in treating menopause-related symptoms without increasing cancer risk. |

Uniqueness of Raloxifene:

Tissue-Specific Agonist and Antagonist Activities

Raloxifene hydrochloride demonstrates spatially distinct pharmacological effects by functioning as an estrogen agonist in bone tissue and an antagonist in breast and uterine tissues. In bone, raloxifene mimics estrogen’s ability to maintain bone mineral density by binding to ERα and ERβ, thereby upregulating transforming growth factor-β3 (TGF-β3) expression. This cytokine promotes osteoblast differentiation and inhibits osteoclast activity, leading to enhanced bone matrix deposition [1] [2].

Conversely, in breast tissue, raloxifene antagonizes estrogen-dependent proliferative signaling. By competitively binding to ERα, it prevents the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1), effectively suppressing the transcription of genes like cyclin D1 and vascular endothelial growth factor (VEGF) [2] [4]. This antiproliferative activity underlies its clinical utility in reducing breast cancer risk. In uterine tissue, raloxifene lacks the agonist effects observed with earlier SERMs like tamoxifen, thereby avoiding endometrial hyperplasia [1] [3].

Table 1: Tissue-Specific Gene Regulation by Raloxifene Hydrochloride

| Tissue | Target Gene | Regulatory Effect | Functional Outcome |

|---|---|---|---|

| Bone | TGF-β3 | Upregulation | Osteoblast activation [2] |

| Breast | Cyclin D1 | Downregulation | Cell cycle arrest [4] |

| Uterus | VEGF | Neutral | No endometrial thickening [1] |

Differential Effects on Estrogen Receptor Subtypes

Raloxifene’s pharmacological actions are mediated through both ERα and ERβ, but its effects vary depending on receptor subtype distribution and dimerization patterns. ERα, predominant in breast and uterine tissues, forms heterodimers with ERβ when bound to raloxifene, favoring the recruitment of corepressors like nuclear receptor corepressor 1 (NCoR1). This shifts the transcriptional balance toward antagonism in tissues where proliferation is estrogen-dependent [2] [4].

In contrast, ERβ-rich environments, such as pancreatic ductal adenocarcinoma (PDAC) cells, raloxifene exhibits potent antiproliferative effects by suppressing interleukin-6 (IL-6) secretion and signal transducer and activator of transcription 3 (STAT3) phosphorylation. siRNA knockdown experiments confirm that ERβ, not ERα, is essential for mediating these effects [5]. Structural analyses of ERα mutants (e.g., Y537S) further reveal that raloxifene stabilizes helix 12 in an antagonistic conformation, preventing coactivator binding and transcriptional activation [4].

Binding Affinity Comparative Analysis

Raloxifene hydrochloride exhibits high binding affinity for both ERα and ERβ, with dissociation constants (Kd) comparable to estradiol (0.05–0.1 nM vs. 0.02–0.05 nM) [2]. However, its binding mode diverges significantly. X-ray crystallography shows that raloxifene induces a 180° rotation of helix 12 in ERα’s ligand-binding domain (LBD), creating a steric hindrance that blocks coactivator docking [4]. This contrasts with ERβ, where helix 12 adopts a less restrictive position, permitting partial agonist activity in certain contexts [5].

Table 2: Binding Affinity and Conformational Effects of Raloxifene

| Receptor | Kd (nM) | Helix 12 Position | Coactivator Recruitment |

|---|---|---|---|

| ERα | 0.07 | Antagonistic | Inhibited [4] |

| ERβ | 0.09 | Partial agonist | Context-dependent [5] |

Aspartic acid-351 (Asp-351) represents a fundamental structural determinant in the ligand binding domain of estrogen receptor alpha that orchestrates the pharmacological activity of raloxifene hydrochloride. The amino acid residue occupies a strategic position within the receptor's binding cavity, where it forms critical intermolecular interactions that distinguish raloxifene from other selective estrogen receptor modulators [1] [2].

The crystallographic evidence demonstrates that Asp-351 establishes a robust hydrogen bond with the piperidine ring nitrogen of raloxifene, characterized by an optimal bond distance of 2.7 Å and a bond angle of 180° [2]. This interaction represents more than a simple binding contact; it serves as a molecular switch that determines the receptor's conformational state and subsequent biological activity. The negative charge of the aspartate carboxylate group creates an electrostatic attraction with the positively charged piperidine nitrogen, forming a stable ionic interaction that anchors the raloxifene molecule within the binding pocket [1] [2].

Mutagenesis studies have provided compelling evidence for the critical nature of this interaction. When Asp-351 is replaced with glutamic acid (D351E), which possesses a longer side chain, the hydrogen bond distance increases to 3.5-5.0 Å with a reduced bond angle of 130° [2]. This alteration fundamentally changes the pharmacological profile of raloxifene, converting it from a complete antagonist to a partial agonist. The extended glutamic acid side chain cannot effectively neutralize the basic piperidine ring, allowing the negative charge to remain exposed on the receptor surface and available for coactivator binding [2].

The specificity of the Asp-351 interaction is further demonstrated by mutations to tyrosine (D351Y) and phenylalanine (D351F). The D351Y mutation, which introduces an aromatic ring with a hydroxyl group, significantly reduces binding affinity for raloxifene with an increase in IC50 values from 0.95 nM to 7.70 nM [2]. The D351F mutation, which replaces the negative charge with a hydrophobic phenyl ring, eliminates the capacity for hydrogen bonding entirely, resulting in a 5-fold reduction in binding affinity [2].

| Receptor Mutation | IC50 (nM) | Binding Affinity Change | Functional Effect |

|---|---|---|---|

| Asp-351 (Wild-type) | 0.95 | Baseline | Complete antagonist |

| D351E | 4.35 | 4.6-fold increase | Partial agonist |

| D351G | 6.93 | 7.3-fold increase | Reduced antagonism |

| D351Y | 7.70 | 8.1-fold increase | Partial agonist |

| D351F | 4.87 | 5.1-fold increase | Reduced activity |

The molecular mechanism underlying Asp-351's critical role involves the concept of charge neutralization. The piperidine ring of raloxifene functions as a molecular shield that neutralizes the negative charge of Asp-351, preventing the formation of an active coactivator-binding surface [1] [2]. This neutralization is essential for maintaining the antagonist character of raloxifene in estrogen-responsive tissues. When this interaction is disrupted through mutations, the exposed negative charge becomes available for interaction with coactivator proteins, leading to estrogen-like activity [2].

Piperidine Ring Function in Receptor Binding

The piperidine ring of raloxifene hydrochloride represents a sophisticated molecular recognition element that orchestrates precise interactions within the estrogen receptor binding domain. This six-membered saturated heterocycle, containing a basic nitrogen atom, functions as both a hydrogen bond donor and an electrostatic interaction partner, establishing critical contacts that define the compound's pharmacological profile [1] [2] [3].

The piperidine nitrogen atom occupies a precisely defined position within the receptor cavity, where it forms a strong hydrogen bond with the carboxylate group of Asp-351 [2]. This interaction is characterized by optimal geometric parameters: a bond distance of 2.7 Å and a bond angle of 180°, indicating a linear hydrogen bonding arrangement that maximizes electrostatic stabilization [2]. The nitrogen's partial positive charge, resulting from protonation at physiological pH, creates a complementary electrostatic interaction with the negatively charged aspartate residue [1].

The structural specificity of the piperidine ring is demonstrated through comparative analysis with raloxifene derivative R1h, where the piperidine nitrogen is replaced with a carbon atom to form a cyclohexane ring [2]. This structural modification eliminates the capacity for hydrogen bonding and charge neutralization, resulting in a dramatic reduction in binding affinity. The IC50 values for compound R1h are approximately 70-fold higher than those for raloxifene (69.47 nM versus 0.95 nM for wild-type receptor), demonstrating the essential nature of the nitrogen atom for high-affinity binding [2].

The piperidine ring's conformational properties contribute significantly to its functional role. The ring adopts a chair conformation that positions the nitrogen atom in an optimal orientation for interaction with Asp-351 [2]. The hydrogen bond formation forces the piperidine ring into what has been described as an "awkward high-energy gauche position" [2]. This conformational constraint is energetically unfavorable but is stabilized by the strong hydrogen bonding interaction, demonstrating the thermodynamic driving force for receptor binding.

The molecular recognition pattern extends beyond the direct hydrogen bond to encompass van der Waals interactions between the piperidine ring and surrounding receptor residues. The ring makes extensive hydrophobic contacts with helices H3, H5/6, H11, and the loop between helices H11 and H12 [4]. These interactions contribute to the overall binding energy and help position the piperidine ring for optimal hydrogen bonding geometry.

The piperidine ring's role in receptor binding is further illustrated by its interaction with the receptor's dynamic regions. The binding of raloxifene causes conformational changes in the receptor, including outward movement of the N-terminal half of helix H3 by 0.8 to 1.4 Å to accommodate the piperidine moiety [3]. This induced fit mechanism demonstrates the active role of the piperidine ring in shaping the receptor's conformation.

| Structural Feature | Raloxifene | Compound R1h | Functional Impact |

|---|---|---|---|

| Ring System | Piperidine | Cyclohexane | Hydrogen bonding capacity |

| Nitrogen Present | Yes | No | Charge neutralization |

| IC50 (nM) | 0.95 | 69.47 | 73-fold difference |

| Asp-351 Interaction | Strong H-bond | None | Binding specificity |

Side Chain Orientation and Conformational Effects

The side chain orientation of raloxifene hydrochloride represents a defining structural feature that distinguishes it from other selective estrogen receptor modulators and determines its unique pharmacological profile. The compound's side chain, containing the piperidine ring and ethoxy substituent, adopts a distinctive three-dimensional arrangement that is perpendicular to the benzothiophene core structure [5] [6] [7].

The orthogonal orientation of the side chain relative to the stilbene plane is imposed by the carbonyl "hinge" located between the benzothiophene core and the side chain [5] [7]. This single carbon atom in the hinge region dictates the molecular conformation through steric and electronic constraints. Molecular modeling studies have demonstrated that this carbonyl hinge causes a dramatic change in side chain orientation, from a coplanar arrangement (as observed in tamoxifen) to a nearly orthogonal orientation in raloxifene [5] [7].

The conformational effects of this side chain orientation are manifold and critical for biological activity. The perpendicular arrangement allows the bulky side chain to protrude from the receptor binding cavity, extending between helices H3 and H11 [2] [3]. This protrusion displaces helix H12 from its normal position, preventing the formation of an active coactivator-binding surface and maintaining the antagonist character of the compound [2] [8].

The side chain's conformational flexibility is restricted by intramolecular interactions, particularly hydrogen bonding between the piperidine nitrogen and the ethoxy group. Nuclear magnetic resonance studies have revealed a preferential synclinal conformation of the side chain, involving the four atoms of the nitrogen-carbon-carbon-oxygen moiety [4]. This intramolecular hydrogen bonding (with an N···O distance of 3.02 Å) is reinforced by attractive electrostatic interactions between the amino and ethoxy groups [4].

The conformational constraints imposed by the side chain orientation have been validated through structure-activity relationship studies. Compounds in which the side chain is locked in orientations similar to raloxifene maintain the tissue-selective profile, while those with coplanar side chain orientations (similar to tamoxifen) exhibit increased uterine stimulation [7]. This relationship demonstrates the direct connection between molecular conformation and biological selectivity.

The side chain's interaction with the receptor environment induces specific conformational changes in the protein structure. The binding of raloxifene causes the residues that define the "neck" of the binding channel (Thr299, Ala302, and Trp335) to move outward by 0.8 to 1.4 Å to accommodate the pendant piperidine ring [3]. Compensatory movements occur on the opposite side of the cavity, where helix H7 and the H7-H8 loop shift inward toward the bound ligand [3].

The conformational effects extend to the receptor's dynamic properties, as revealed by fluorescence anisotropy studies. Raloxifene produces distinctive spectroscopic signatures that reflect the conformational and dynamic features of the receptor-ligand complex [9]. The compound induces a conformation that is closer to pure antagonists than to other selective estrogen receptor modulators, consistent with its high degree of tissue selectivity [9].

| Conformational Parameter | Raloxifene Effect | Functional Consequence |

|---|---|---|

| Side chain orientation | Orthogonal to benzothiophene | Tissue-selective antagonism |

| Piperidine position | High-energy gauche conformation | Stable Asp-351 interaction |

| Helix H12 positioning | Displaced from coactivator site | Blocked transcriptional activation |

| Receptor cavity adaptation | Induced fit accommodation | Optimized binding geometry |

| Molecular flexibility | Restricted by carbonyl hinge | Maintained selectivity profile |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H351 (83.58%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (97.01%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (77.61%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (10.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Evista is indicated for the treatment and prevention of osteoporosis in post-menopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of Evista or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Raloxifene is indicated for the treatment and prevention of osteoporosis in postmenopausal women. A significant reduction in the incidence of vertebral, but not hip fractures has been demonstrated. When determining the choice of raloxifene or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

NCI Cancer Drugs

US Brand Name(s): Evista

FDA Approval: Yes

Raloxifene hydrochloride is approved to prevent : Breast cancer. It is used to decrease the chance of invasive breast cancer in postmenopausal women who have a high risk for developing the disease or who have osteoporosis.

Raloxifene hydrochloride is also approved to prevent and treat: Osteoporosis in postmenopausal women.

Raloxifene hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

FDA Medication Guides

Raloxifene Hydrochloride

TABLET; ORAL

TABLET;ORAL

LILLY

09/13/2007

06/27/2018

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Cardiovascular effects of raloxifene hydrochloride.

Saitta A(1), Morabito N, Frisina N, Cucinotte D, Corrado F, D/'Anna R, Altavilla

D, Squadrito G, Minutoli L, Arcoraci V, Cancellieri F, Squadrito F.

Author information:

(1)Department of Internal Medicine, School of Medicine, University of Messina,

Italy.

Raloxifene hydrochloride binds to the estrogen receptor and shows

tissue-selective effects; thus, it belongs to a class of drugs recently described

as selective estrogen receptor modulators (SERMs). Tissue selectivity of

raloxifene may be achieved through several mechanisms: the ligand structure,

interaction of the ligand with different receptor subtypes in various tissues,

and intracellular events after ligand binding. Raloxifene has estrogen-agonist

effects on bone and lipids and estrogen antagonist effects on the breast and

uterus. In addition to its well established effects on osteoporosis, recent

preclinical and clinical findings suggest that raloxifene also possesses

beneficial effects on the cardiovascular system. These findings indicated that

raloxifene may have cardioprotective properties without an increased risk of

cancer or other side effects. Raloxifene has been shown to reduce total and

low-density lipoprotein cholesterol concentrations in plasma, an effect similar

to that produced by estrogens. Unlike estrogens, however, raloxifene does not

increase high-density lipoprotein cholesterol and triglyceride levels in plasma.

Endothelium is thought to play an important role in the genesis of

atherosclerosis. Several lines of evidence suggest that an intervention with

endothelial function might influence the progression of coronary disease and the

incidence of cardiovascular events. Raloxifene increases the nitric

oxide/endothelin-1 ratio, and improves endothelium-dependent vasomotion in

post-menopausal women to the same extent as estrogens. Furthermore, in two

randomized trials on post-menopausal women raloxifene reduced homocysteine

levels, another independent risk factor for the development of cardiovascular

disease. Although estrogens remain the drugs of choice in the hormonal therapy of

most postmenopausal women, raloxifene may represent and alternative in women who

are at risk of coronary artery disease.

2. Ann Intern Med. 1999 Mar 2;130(5):431-9.

Clinical effects of raloxifene hydrochloride in women.

Khovidhunkit W(1), Shoback DM.

Author information:

(1)University of California, San Francisco, and Veterans Affairs Medical Center,

94121, USA.

PURPOSE: To review clinical data on raloxifene hydrochloride, a selective

estrogen receptor modulator that was recently approved for the prevention of

osteoporosis in postmenopausal women.

DATA SOURCES: English-language articles published from 1980 to May 1998 were

identified through MEDLINE searches. Bibliographies, book chapters, and meeting

abstracts were reviewed for additional relevant publications.

STUDY SELECTION: Publications that contained information on the background of

development, structure, mechanism of action, tissue-selective effects, and

adverse effects of raloxifene hydrochloride were included.

DATA EXTRACTION: Data in selected articles were reviewed, and relevant clinical

information was extracted.

DATA SYNTHESIS: Raloxifene hydrochloride was developed in an effort to find a

treatment for breast cancer and osteoporosis. It binds to the estrogen receptor

and shows tissue-selective effects; thus, it belongs to a class of drugs recently

described as selective estrogen receptor modulators. Tissue selectivity of

raloxifene may be achieved through several mechanisms: the ligand structure,

interaction of the ligand with different estrogen receptor subtypes in various

tissues, and intracellular events after ligand binding. Raloxifene has

estrogen-agonistic effects on bone and lipids and estrogen-antagonistic effects

on the breast and uterus. An increase in bone mineral density at the spine, total

hip, and total body has been reported with raloxifene but seems to be less than

that seen with estrogen or alendronate therapy. Raloxifene has been shown to

produce a reduction in total and low-density lipoprotein cholesterol

concentrations similar to that produced by estrogen therapy, but high-density

lipoprotein cholesterol and triglyceride concentrations do not increase during

raloxifene therapy. In the uterus, raloxifene does not stimulate the endometrium.

Long-term data on the effects of raloxifene in reduction of risk for fracture;

prevention of cardiovascular events; cognitive function; and the incidence of

breast, ovarian, and uterine cancer are not available. The most common adverse

effect of raloxifene is hot flashes.

CONCLUSIONS: Raloxifene has been shown to have beneficial effects in selected

organs in postmenopausal women. Although estrogen remains the drug of choice for

hormonal therapy in most postmenopausal women, raloxifene may be an alternative

in certain groups of women at risk for osteoporosis.